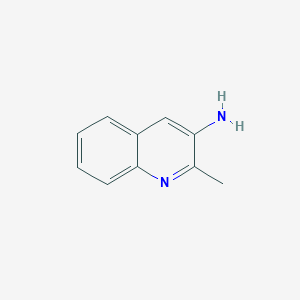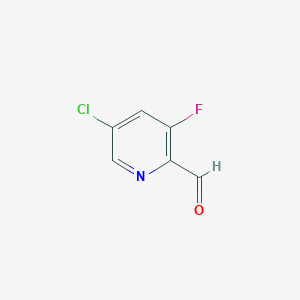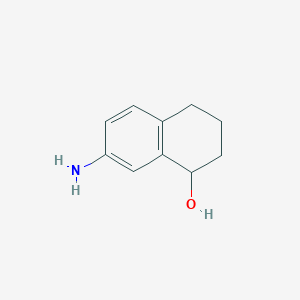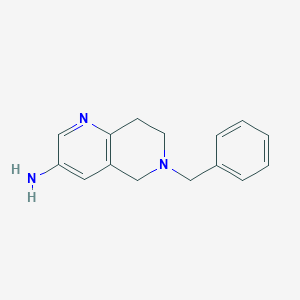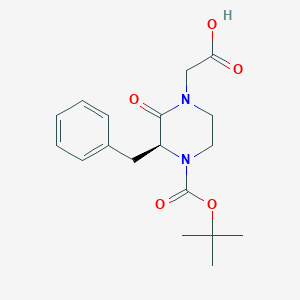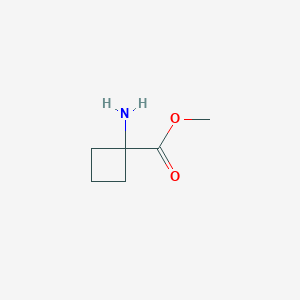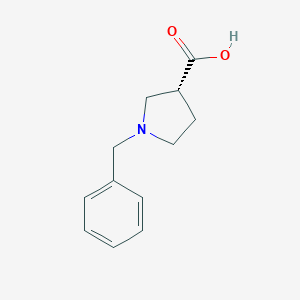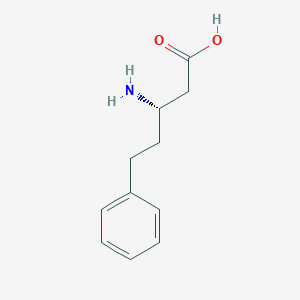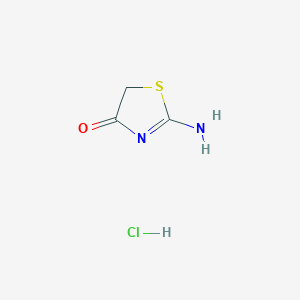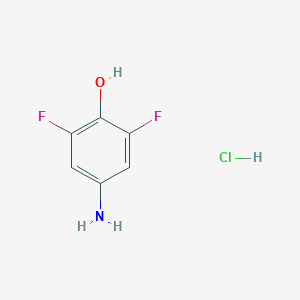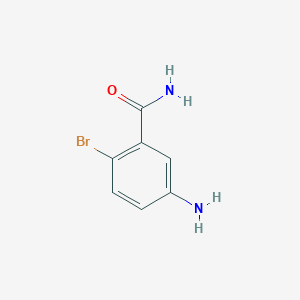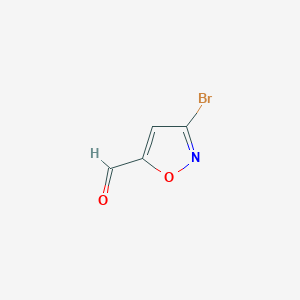![molecular formula C17H22N2O3 B112361 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 252882-60-3](/img/structure/B112361.png)
1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is a synthetic organic compound with the molecular formula C17H22N2O3. It is characterized by a spirocyclic structure, which includes an indole and a piperidine ring system. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural features.
Mechanism of Action
Target of Action
Spiro compounds, a class to which this compound belongs, have been shown to interact with a wide range of receptors . These include receptors involved in the secretion of growth hormones, neurokinin antagonism, oxytocin antagonism, monoamine transport inhibition, bradykinin antagonism, and cell cycle inhibition .
Mode of Action
The interaction of spiro compounds with their targets often results in significant biological activities, as mentioned above .
Biochemical Pathways
Given the wide range of receptors that spiro compounds interact with, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
The biological activities associated with spiro compounds suggest that they could have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a piperidine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.
Boc Protection: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods: Industrial production of 1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group in the piperidine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc-protected nitrogen can be deprotected using acids like trifluoroacetic acid (TFA), followed by substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.
Substitution: TFA for deprotection, followed by electrophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted indole or piperidine derivatives.
Scientific Research Applications
1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
- 1’-Boc-1,2-dihydro-2-oxo-spiro[indoline-3,4’-piperidine]
- tert-Butyl 2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine]-1’-carboxylate
Uniqueness: 1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of various bioactive molecules, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(17)20/h4-7H,8-11H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJCWMVHDBKPBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611809 |
Source


|
| Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252882-60-3 |
Source


|
| Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
